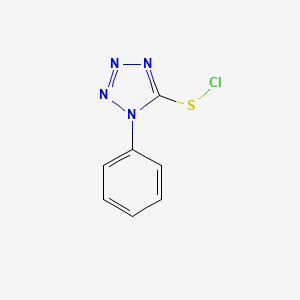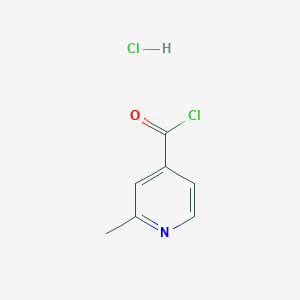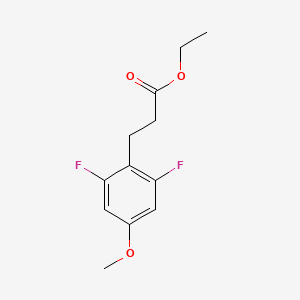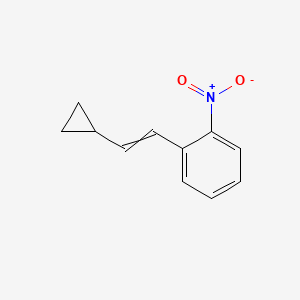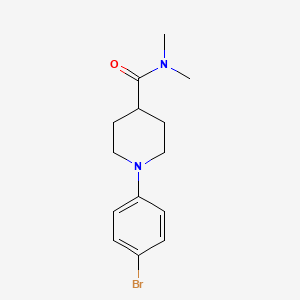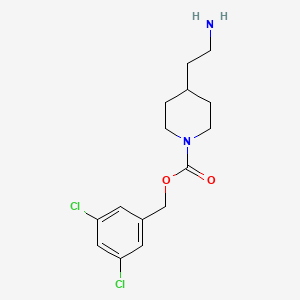
n-(Cyclopropyl(pyridin-4-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(pyridin-4-yl)methylamine is an organic compound that features a cyclopropyl group, a pyridin-4-yl group, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(pyridin-4-yl)methylamine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylation of a suitable pyridine derivative, followed by the introduction of the propylamine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Cyclopropyl(pyridin-4-yl)methylamine may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(pyridin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Cyclopropyl(pyridin-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(pyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(pyridin-3-yl)methylamine
- Cyclopropyl(pyridin-2-yl)methylamine
- Cyclopropyl(quinolin-4-yl)methylamine
Uniqueness
Cyclopropyl(pyridin-4-yl)methylamine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-[cyclopropyl(pyridin-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-2-7-14-12(10-3-4-10)11-5-8-13-9-6-11/h5-6,8-10,12,14H,2-4,7H2,1H3 |
InChI Key |
QDYBRTWINOBLHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C1CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)
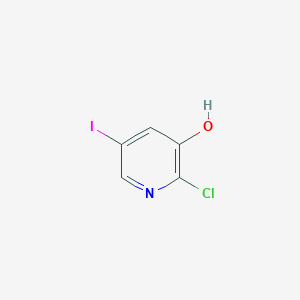
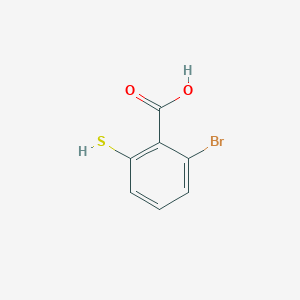
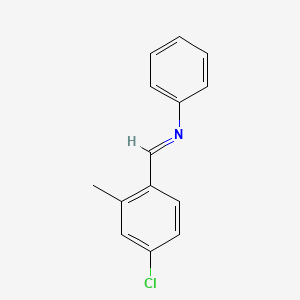
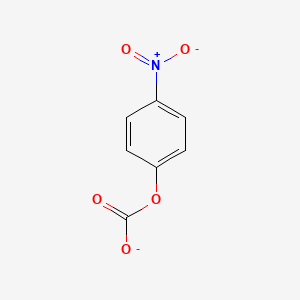
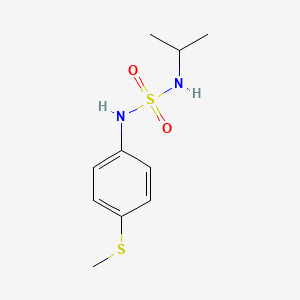
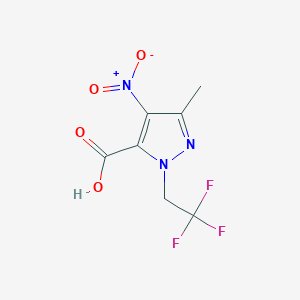
![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
